(+)-Profenamine

Butyrylcholinesterase inhibition Enantioselectivity Parkinson's disease pharmacology

(+)-Profenamine (CAS 115016-99-4), also designated (R)-(+)-ethopropazine or (R)-profenamine, is the dextrorotatory enantiomer of the phenothiazine-derived anticholinergic drug profenamine. It belongs to the class of muscarinic acetylcholine receptor antagonists and is structurally characterized by a chiral center on the N,N-diethylaminopropyl side chain attached to the phenothiazine tricyclic core.

Molecular Formula C20H28O2
Molecular Weight 0
CAS No. 115016-99-4
Cat. No. B1167684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Profenamine
CAS115016-99-4
Molecular FormulaC20H28O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Profenamine (CAS 115016-99-4): Chiral Anticholinergic Agent for Stereoselective Pharmacological Research


(+)-Profenamine (CAS 115016-99-4), also designated (R)-(+)-ethopropazine or (R)-profenamine, is the dextrorotatory enantiomer of the phenothiazine-derived anticholinergic drug profenamine [1]. It belongs to the class of muscarinic acetylcholine receptor antagonists and is structurally characterized by a chiral center on the N,N-diethylaminopropyl side chain attached to the phenothiazine tricyclic core. The compound is employed clinically as the racemate for Parkinson's disease and drug-induced extrapyramidal symptoms; however, the isolated (+)-enantiomer has become a critical research tool for investigating stereoselective target engagement, particularly at butyrylcholinesterase (BChE) [2]. Its molecular formula is C₁₉H₂₄N₂S (free base), and it is available as a single-enantiomer reference standard for chiral pharmacology, analytical method development, and structure–activity relationship studies.

Why Racemic or (−)-Profenamine Cannot Substitute for (+)-Profenamine in Research Requiring Stereochemical Precision


The enantiomers of profenamine exhibit quantitatively distinct pharmacodynamic interactions while remaining pharmacokinetically indistinguishable in vivo [1][2]. Specifically, the (R)-(+)-enantiomer demonstrates approximately 2.3-fold higher binding affinity for butyrylcholinesterase (BChE) compared to the (S)-(−)-enantiomer (Kd 61 nM vs. 140 nM), and an even greater 2.7-fold difference for the acetylated enzyme intermediate [1]. Meanwhile, tissue distribution and plasma protein binding show no stereoselectivity [2], meaning that differences in biological effect arise exclusively from target-level molecular recognition events rather than dispositional factors. Consequently, researchers employing racemic profenamine or the (−)-enantiomer as a pharmacological probe introduce an uncontrolled variable: a mixed population of stereoisomers with divergent target affinities, confounding dose–response interpretations and mechanistic conclusions. For applications such as BChE inhibition assays, chiral analytical method validation, or stereospecific receptor occupancy studies, the use of enantiomerically defined (+)-profenamine is not interchangeable with racemic or opposite-enantiomer material.

(+)-Profenamine (CAS 115016-99-4) Quantitative Differentiation Evidence Against Closest Analogs and Racemate


BChE Stereoselective Binding: (+)-Profenamine Shows 2.3-Fold Higher Affinity Than (S)-(−)-Enantiomer

In the only published direct head-to-head comparison of isolated profenamine enantiomers at butyrylcholinesterase (BChE), the (R)-(+)-enantiomer demonstrated significantly higher affinity than the (S)-(−)-enantiomer across two relevant enzyme states. The study employed purified horse serum BChE with acetylthiocholine as substrate and applied kinetic Model C to derive dissociation constants [1]. This study is notable because, as the authors state, there were no prior published reports on the activities of separated ethopropazine enantiomers at BChE [1]. A follow-up chemoenzymatic synthesis study confirmed that '(R)-profenamine strongly inhibits butyrylcholinesterase activity than (S)-enantiomer' [2].

Butyrylcholinesterase inhibition Enantioselectivity Parkinson's disease pharmacology

Acetylated BChE Intermediate Binding: (+)-Profenamine Retains 2.7-Fold Advantage Over (−)-Enantiomer

The Sinko et al. (2011) study further resolved binding to the acetylated BChE intermediate, a catalytically relevant enzyme state formed during substrate hydrolysis. The (R)-(+)-enantiomer maintained a pronounced affinity advantage at this intermediate, with a dissociation constant of 268 nM versus 730 nM for the (S)-(−)-enantiomer [1]. This demonstrates that stereoselective recognition persists across multiple steps of the catalytic cycle.

Enzyme kinetics Acetylated enzyme intermediate Cholinesterase mechanism

Pharmacokinetic Equivalence Between Enantiomers Isolates Differentiation to Target-Level Events

Brocks and Maboudian-Esfahani (1999) conducted a comprehensive in vivo pharmacokinetic comparison of ethopropazine enantiomers in rats following intravenous administration of racemic drug (10 mg/kg). No stereoselectivity was observed in any pharmacokinetic parameter: plasma protein binding was >95% for both enantiomers with identical unbound fractions, and tissue concentrations in brain (including substantia nigra, cortex, and striatum), heart, and plasma showed no statistically significant differences between enantiomers at any time point [1]. This finding stands in contrast to the pronounced pharmacodynamic stereoselectivity demonstrated at BChE by Sinko et al. (2011) [2]. The complete absence of pharmacokinetic stereoselectivity means that any differential biological effect between enantiomers must be attributed solely to target-binding interactions, not to differences in absorption, distribution, or elimination.

Pharmacokinetics Tissue distribution Plasma protein binding Enantiomer disposition

Muscarinic Receptor Subtype Binding: Racemic Profenamine Data Suggest Stereoselective Potential at M1/M2 Receptors

While enantiomer-specific muscarinic receptor binding data for profenamine are not available in the published literature, the racemic compound binds with high affinity to rat brain muscarinic receptor subtypes endogenously enriched in M1 (forebrain, Ki = 3.1 nM) and M2 (hindbrain, Ki = 7.2 nM) [1]. The Sinko et al. (2011) paper notes that for structurally related anticholinergic drugs, 'some of their R-enantiomers have been shown to have marked stereoselectivity with regard to their muscarinic receptor-binding affinities' [2], citing prior work on enantiomeric pairs in this pharmacological class. This class-level precedent, combined with the demonstrated stereoselectivity of profenamine enantiomers at BChE, supports the rationale for investigating (+)-profenamine as a stereochemically defined muscarinic probe. However, the absence of direct quantitative enantiomer-specific muscarinic Ki values is a notable data gap. Researchers requiring definitive muscarinic subtype selectivity data must conduct enantiomer-specific competitive binding assays.

Muscarinic receptors Anticholinergic Receptor binding M1/M2 selectivity

Enantiomeric Purity: Chemoenzymatic Synthesis Achieves >99% ee Enabling Reproducible Chiral Pharmacology

The first chemoenzymatic stereodivergent synthesis of both enantiomers of ethopropazine, published by Borowiecki et al. (2014), achieved enantiomeric excess of >99% for the key chiral intermediate 1-(10H-phenothiazin-10-yl)propan-2-ol and 84–98% ee for the final profenamine enantiomers, with absolute configuration confirmed by X-ray crystallography and Mosher ester analysis [1]. The enantiomeric excess was established by HPLC with chiral columns. This synthesis platform provides a validated route to enantiomerically defined (+)-profenamine suitable as an analytical reference standard. For procurement decisions, enantiomeric purity specifications are critical: a product with <98% ee contains ≥1% of the opposite enantiomer, which at the nanomolar BChE affinities involved, can measurably skew competitive binding results.

Chiral synthesis Enantiomeric excess Analytical chemistry Quality control

High-Impact Research and Industrial Scenarios for (+)-Profenamine (CAS 115016-99-4) Backed by Quantitative Evidence


Enantioselective BChE Inhibition Kinetics and Mechanism-of-Action Studies

The 2.3-fold stereoselective difference in BChE dissociation constants between (+)- and (−)-profenamine (Kd 61 vs. 140 nM) [1] makes the (+)-enantiomer the preferred ligand for high-resolution kinetic studies of BChE inhibition. Researchers investigating the peripheral anionic site (PAS) binding, gorge-sliding mechanism, and π–π stacking with W82 should use enantiomerically pure (+)-profenamine to avoid the confounding influence of the lower-affinity (−)-enantiomer present in racemic material. The acetylated BChE intermediate binding data (Kd 268 vs. 730 nM) [1] further support mechanism-of-action studies that resolve inhibitor effects across the full catalytic cycle.

Chiral Analytical Method Development and Enantiomeric Purity Validation

The established chemoenzymatic synthesis achieving up to 98% ee [1] and the use of chiral HPLC columns (Ultron ES-OVM, ES-Pepsin) for profenamine enantioseparation [2] position (+)-profenamine as an essential reference standard for developing and validating stereospecific analytical methods. Quality control laboratories and chiral chromatography method developers require the pure (+)-enantiomer for system suitability testing, calibration curve generation, and impurity profiling of racemic or enantiomerically enriched profenamine samples.

Stereochemical Probe for Isolating Pharmacodynamic from Pharmacokinetic Effects In Vivo

Because ethopropazine enantiomers display complete pharmacokinetic equivalence in tissue distribution and plasma protein binding (enantiomer ratio ~1:1 across all compartments) [1], yet exhibit 2.3-fold differential BChE binding [2], (+)-profenamine serves as an ideal stereochemical probe in animal models. Any differential behavioral, neurochemical, or toxicological outcome between (+)- and (−)-enantiomer treatment groups can be confidently attributed to pharmacodynamic target engagement rather than pharmacokinetic confounds, enabling clean mechanistic interpretation in Parkinson's disease and extrapyramidal symptom research.

Structure–Activity Relationship (SAR) Studies on Anticholinergic Phenothiazine Derivatives

The confirmed absolute configuration of (+)-profenamine by X-ray crystallography [1] and the quantitative BChE stereoselectivity data [2] provide a foundation for SAR campaigns exploring the stereochemical determinants of anticholinergic activity. For computational chemists performing molecular docking or molecular dynamics simulations of ligand–BChE interactions, the experimental Kd and structural coordinates for the (R)-configured enantiomer serve as a validated starting point. The class-level muscarinic stereoselectivity precedent cited by Sinko et al. [2] further supports the use of (+)-profenamine as a chiral scaffold for designing subtype-selective muscarinic antagonists.

Quote Request

Request a Quote for (+)-Profenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.